N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline
Description
N-[(2,3,5-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a structurally complex molecule featuring a fused furochromenone core modified with methyl groups and an acetylated norvaline side chain. The furochromenone scaffold is a bicyclic system combining furan and coumarin moieties, which is known for its optical and bioactive properties. This compound’s unique structure suggests applications in photochemistry, medicinal chemistry, or materials science, though its specific biological or physical roles remain understudied in the provided evidence.
Properties
Molecular Formula |
C21H23NO6 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
2-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C21H23NO6/c1-5-6-16(20(24)25)22-19(23)8-15-11(3)14-7-13-10(2)12(4)27-17(13)9-18(14)28-21(15)26/h7,9,16H,5-6,8H2,1-4H3,(H,22,23)(H,24,25) |
InChI Key |
IQNFKLXOJMZJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline typically involves multiple steps, starting with the preparation of the furochromen core. The furochromen core can be synthesized through a series of reactions, including cyclization and oxidation of appropriate precursors. The final step involves the acylation of norvaline with the furochromen derivative under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to changes in cellular function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, we compare this compound with structurally related molecules from recent studies:
Table 1: Comparative Analysis of Furochromenone Derivatives
*Calculated based on structural breakdown. †1-{[(4-Methoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Key Observations:
Core Modifications: The target compound’s furochromenone core is substituted with three methyl groups, enhancing hydrophobicity compared to MFCMP’s methoxy and carbonitrile groups, which favor π-conjugation and photosensitivity . Neobavaisoflavone and the chalcone hybrid in lack the fused furan ring but share coumarin-like chromenone systems, suggesting divergent bioactivity profiles .
Side-Chain Functionalization: The acetyl-norvaline group in the target compound introduces a peptide-like chain, contrasting with prenyl (isoprenoid) groups in compounds. This may confer distinct solubility or enzyme-targeting behavior, as prenyl groups enhance lipid membrane permeability . MFCMP’s methylidene-amino and carbonitrile groups enable strong electron-withdrawing effects, critical for its optoelectronic properties .
Methodological Insights: Quantum mechanics and molecular docking (used in ) highlight prenylflavonoids’ Aβ42-binding affinity, suggesting the target compound’s norvaline side chain could modulate similar interactions . ’s density functional theory (DFT) analysis of MFCMP emphasizes the role of substituents in tuning frontier molecular orbitals (HOMO-LUMO gaps), a framework applicable to the target compound’s methyl/acetyl groups .
Research Findings and Implications
- Biological Potential: While prenylflavonoids in exhibit anti-amyloid activity, the target compound’s norvaline moiety may enable protease resistance or peptide-mimetic interactions, though experimental validation is needed .
- Optical Properties : MFCMP’s photosensitivity (~427 g/mol) arises from extended conjugation; the target compound’s methyl groups and shorter side chain likely reduce this effect, favoring fluorescence or UV absorption instead .
- Synthetic Challenges: The acetyl-norvaline group introduces stereochemical complexity absent in simpler furochromenones, necessitating advanced coupling strategies akin to peptide synthesis.
Biological Activity
N-[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norvaline is a synthetic compound with potential biological activity. Its unique structural features position it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of 371.4 g/mol. The IUPAC name is 2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid. Its structure includes a furochromenone core that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21NO6 |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | 2-[methyl-[3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid |
| InChI Key | WFDKFZWBQGLSEQ-UHFFFAOYSA-N |
Research indicates that this compound may exert its biological effects through interactions with specific enzymes and receptors. This interaction can lead to modulation of cellular pathways involved in inflammation, apoptosis, and metabolic regulation.
Pharmacological Effects
- Antioxidant Activity : Studies have demonstrated that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary data suggest that it can inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.
- Anticancer Potential : Some studies have indicated that the compound may induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
-
Study on Antioxidant Activity :
- A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.
- Results indicated a significant reduction in free radicals compared to control groups (p < 0.05), suggesting strong antioxidant activity.
-
Anti-inflammatory Mechanism :
- In vitro experiments showed that treatment with the compound reduced the secretion of TNF-alpha and IL-6 in macrophages stimulated by LPS.
- These findings support its use in conditions characterized by chronic inflammation.
-
Anticancer Studies :
- A series of experiments on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced cell cycle arrest at the G1 phase.
- Apoptotic markers such as caspase activation were significantly increased in treated cells compared to untreated controls.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with other furochromenone derivatives:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| N-Methyl-N-[3-(2,3,5-trimethyl...propanoyl]glycine | Moderate antioxidant effects | Glycine conjugate enhances solubility |
| 2-(3,5-dimethyl...acetic acid | Anti-inflammatory | Simpler structure |
| 2-(3,5-trimethyl...acetic acid | Antiproliferative | More potent against specific cancer types |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
